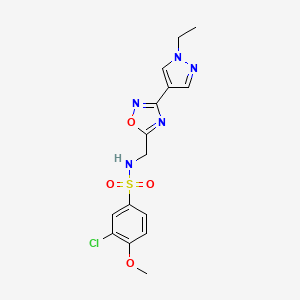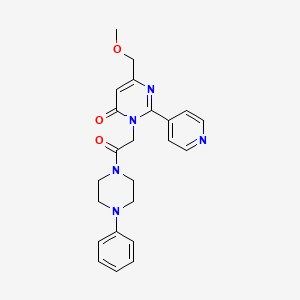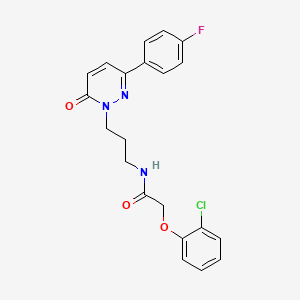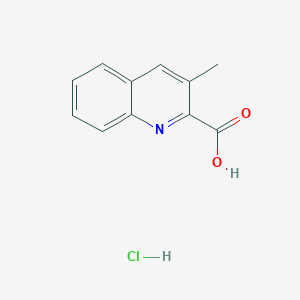![molecular formula C17H12Cl2N2O B2424752 (E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one CAS No. 1357155-82-8](/img/structure/B2424752.png)
(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, also known as 2,6-dichloro-3-(2-methylimidazol-1-yl) prop-2-en-1-one, is a heterocyclic compound that is found in several synthetic organic compounds and pharmaceuticals. It is a valuable intermediate in organic synthesis and has been studied extensively for its potential applications in medicine and chemical research.
Scientific Research Applications
Chemical Reactivity and Synthesis
A study conducted by Konaté et al. (2021) utilized quantum chemistry methods to analyze the chemical reactivity of a series of imidazo[1,2-a]pyridinyl-chalcone (IPC), which includes compounds similar to (E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one. The study aimed to identify the sites of electrophilic and nucleophilic attacks in the molecular structure of these compounds, which is crucial for organic synthesis and medicinal chemistry. This research provides insights into the reactivity of such compounds, indicating their potential utility in the design of therapeutic systems through molecular hybridization strategies Konaté, Affi, & Ziao, 2021.
Antimicrobial Activity
Ladani et al. (2009) explored the synthesis of derivatives of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which bear structural resemblance to this compound. The synthesized compounds were evaluated for their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009.
Phosphorescent Properties
Li & Yong (2019) studied novel positional isomers of compounds structurally related to this compound. The research focused on the phosphorescent properties of these compounds, demonstrating that they exhibit different phosphorescent colors and quantum yields. Additionally, these compounds showed reversible phosphorescent color switching in response to acid-base vapor stimuli, suggesting their potential application in developing dynamic functional materials Li & Yong, 2019.
Anticancer and Antimicrobial Potential
Katariya, Vennapu, & Shah (2021) synthesized and studied novel heterocyclic compounds incorporating entities like oxazole, pyrazoline, and pyridine for their anticancer activity against a cancer cell line panel. This research suggests the potential use of compounds structurally similar to this compound in combating cancer and microbial resistance Katariya, Vennapu, & Shah, 2021.
properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-17(21-10-3-2-7-16(21)20-11)15(22)9-8-12-13(18)5-4-6-14(12)19/h2-10H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGXSQQTGMPLIK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2424669.png)

![N~4~-(3-chloro-4-methylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2424671.png)




![3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2424678.png)
![1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2424679.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2424681.png)
![N-cyclopentyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2424682.png)


